![molecular formula C21H16N2OS B5753259 N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide](/img/structure/B5753259.png)

N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

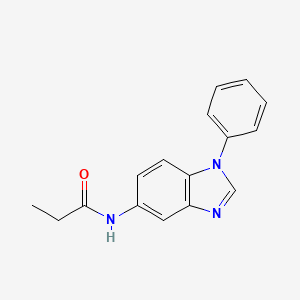

N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide, also known as FAB, is a chemical compound that has been used in scientific research for several years. This compound is a fluorescent probe that is widely used for the detection of thiols in biological systems. FAB is a highly sensitive and selective probe that has been used in various applications, including the detection of reactive oxygen species, protein thiols, and glutathione.

Mécanisme D'action

N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide works by reacting with thiols to form a fluorescent adduct. The reaction between this compound and thiols is based on the Michael addition reaction, which involves the nucleophilic attack of the thiol on the carbon atom of the isothiocyanate group. The resulting adduct emits fluorescence upon excitation with light of a specific wavelength.

Biochemical and physiological effects:

This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. Studies have shown that this compound does not affect the viability or proliferation of cells, nor does it affect the function of proteins or enzymes. This compound is also non-toxic and has low cytotoxicity, making it a safe and reliable probe for biological applications.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide is its high sensitivity and selectivity for thiols. This compound has been shown to detect thiols at concentrations as low as nanomolar levels. This compound is also easy to use and can be applied to a wide range of biological and environmental samples. However, this compound has some limitations, including its relatively low yield of synthesis and its sensitivity to pH and temperature changes. This compound is also sensitive to interference from other reactive species, which can affect its accuracy and specificity.

Orientations Futures

There are several future directions for the use of N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide in scientific research. One possible direction is the development of this compound-based sensors for the detection of thiols in vivo. Another direction is the use of this compound in the study of oxidative stress and redox signaling pathways. This compound can also be used in the development of new drugs and therapies for diseases that involve thiol-mediated processes. Additionally, this compound can be used in the study of environmental pollution and the detection of thiols in contaminated water and soil samples.

Méthodes De Synthèse

The synthesis of N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide involves the reaction between 9H-fluorene-3-amine and benzoyl isothiocyanate. The reaction takes place in the presence of a base such as triethylamine, and the resulting product is purified using column chromatography. The yield of the reaction is typically around 50%.

Applications De Recherche Scientifique

N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide has been extensively used in scientific research for the detection of thiols in biological systems. Thiols are important biomolecules that play a crucial role in various physiological processes such as metabolism and cell signaling. This compound has been used to detect thiols in various biological samples, including cells, tissues, and blood plasma. This compound has also been used to detect thiols in environmental samples such as water and soil.

Propriétés

IUPAC Name |

N-(9H-fluoren-3-ylcarbamothioyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2OS/c24-20(14-6-2-1-3-7-14)23-21(25)22-17-11-10-16-12-15-8-4-5-9-18(15)19(16)13-17/h1-11,13H,12H2,(H2,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUQGMLAONEGJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3)C4=CC=CC=C41 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5753182.png)

![2-[4-(acetylamino)phenoxy]-N-(2-ethylphenyl)acetamide](/img/structure/B5753195.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5753214.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide](/img/structure/B5753218.png)

![methyl 5-methyl-4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5753219.png)

![1'-allyl-6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5753240.png)

![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5753248.png)

![5-methyl-4-[(4-methylphenoxy)methyl]-N-phenyl-2-furamide](/img/structure/B5753253.png)